3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3,5-dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2F3N3/c10-8-15-9(11)17(16-8)3-4-1-6(13)7(14)2-5(4)12/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEYPQFIMJVNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CN2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Base Selection
Deprotonation of the triazole’s N1 hydrogen is achieved using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF). NaH, a strong base, ensures rapid deprotonation at 0–5°C, while K₂CO₃ operates effectively at elevated temperatures (120°C) in sealed reactors. For instance, NaH-mediated alkylation of 3,5-dibromo-1H-1,2,4-triazole with 2-methoxyethyl methanesulfonate achieved 58% yield after 15 hours at room temperature.
Solvent and Temperature Optimization
DMF is preferred for its ability to solubilize both the triazole and alkylating agent. Reactions conducted at 40°C overnight with 3-(bromomethyl)-3-methyloxetane yielded 98.5% product. Elevated temperatures (120°C) in sealed tubes with K₂CO₃ reduced reaction times to 12 hours.
Alternative Alkylating Agents and Their Efficacy
While (2,4,5-trifluorophenyl)methyl bromide is the primary electrophile, other agents like mesylates or iodides may enhance reactivity. For example, 3-iodotetrahydrofuran reacted with 3,5-dibromo-1H-1,2,4-triazole in DMF at 120°C, yielding 94.6% product.
Steric and Electronic Effects
The electron-withdrawing trifluoromethyl group in (2,4,5-trifluorophenyl)methyl bromide may reduce electrophilicity, necessitating prolonged reaction times. Comparative studies with non-fluorinated analogs show a 20–30% decrease in yield due to diminished leaving-group ability.
Purification and Isolation Techniques
Crude products often contain unreacted triazole, residual base, or oligomeric byproducts.
Column Chromatography
Silica gel chromatography with ethyl acetate/n-heptane gradients (0:100 to 20:80 v/v) effectively isolates the target compound. For example, a 30 g silica column purified 362 mg of product with 58% recovery.
Recrystallization
Ethanol/water mixtures (3:1 v/v) yield crystalline products with >99% purity, as verified by melting point (125–127°C) and HPLC.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms >98% purity, while Karl Fischer titration measures residual solvents (<0.1% DMF).
Scalability and Industrial Considerations
Continuous-flow microreactors mitigate exothermic risks during large-scale alkylation. A pilot study using a 10 L reactor achieved 85% yield with a 12-hour residence time, outperforming batch processes by 15%.
Challenges and Mitigation Strategies
Byproduct Formation
Competing N2 or N4 alkylation generates regioisomeric impurities. Kinetic studies reveal that NaH in DMF at 0°C suppresses N2 alkylation to <2%.
Moisture Sensitivity
NaH’s reactivity with water necessitates anhydrous conditions. Nitrogen-sparged DMF and molecular sieves (4Å) reduce hydrolysis byproducts by 90%.
Emerging Methodologies
Microwave-assisted synthesis (150°C, 30 minutes) accelerates alkylation, achieving 89% yield with reduced solvent volume (5 mL/g).
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Agricultural Uses
3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole has been investigated for its potential as a fungicide . Its structural characteristics suggest that it may inhibit fungal growth by interfering with key metabolic pathways in pathogens. Research indicates that compounds with similar structures exhibit significant antifungal activity against a range of plant pathogens.
Case Study: In a controlled study, this compound demonstrated effective inhibition of Botrytis cinerea, a common plant pathogen responsible for gray mold disease in various crops. The application of this compound resulted in a notable reduction in disease incidence compared to untreated controls.
Pharmaceutical Applications
The compound's unique structure also positions it as a candidate for pharmaceutical development. Triazoles are known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity: Preliminary studies have shown that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Mechanism of Action: The mechanism likely involves disruption of cellular processes through interaction with specific bacterial enzymes or receptors. Further research is needed to elucidate the precise pathways affected.
Material Science
In materials science, this compound can be utilized as an intermediate in the synthesis of novel materials with enhanced properties. Its ability to participate in various chemical reactions makes it valuable for developing new polymers or composites.
Example: The incorporation of triazole derivatives into polymer matrices has been shown to improve thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries.
Mechanism of Action
The mechanism by which 3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and specificity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Halogenation: Bromine at positions 3 and 5 is conserved across analogs, but substituents on the benzyl group vary. The target compound’s 2,4,5-trifluorophenyl group provides greater electronegativity and metabolic resistance compared to mono- or di-substituted analogs .
- Solubility : The acetic acid derivative exhibits higher aqueous solubility due to its ionizable group, whereas brominated analogs are more lipophilic.
Biological Activity
3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole is a synthetic compound that belongs to the triazole family. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and antiproliferative contexts. This article explores its biological activity based on various studies and research findings.
The compound is characterized by the presence of two bromine atoms at positions 3 and 5 of the triazole ring and a trifluorophenylmethyl group at position 1. Its molecular structure can be represented as:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The compound's mechanism involves:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in microbial metabolism, leading to cell death .
- Antiproliferative Effects : It may induce apoptosis in cancer cells by disrupting critical signaling pathways .
Antimicrobial Activity
Research indicates that this triazole derivative exhibits significant antimicrobial properties against various bacterial strains. In a study evaluating several triazole derivatives, compounds similar to this compound showed moderate to high activity against:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Low |
These findings suggest that the compound's structural features enhance its interaction with bacterial targets .
Antiproliferative Activity
The antiproliferative effects were evaluated using various cancer cell lines. The results indicated that this compound significantly inhibited cell growth in:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
The mechanism behind these effects involves cell cycle arrest and apoptosis induction through mitochondrial pathways .
Study on Cytokine Release
In a study examining the influence of triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMCs), it was found that treatment with this compound resulted in significant modulation of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in inflammatory diseases .
Antifungal Activity
Recent investigations into the antifungal properties of this compound revealed promising results against various fungal strains. The structure-activity relationship (SAR) analysis indicated that modifications in the triazole ring could enhance antifungal efficacy. For instance:
| Fungal Strain | Activity Level |
|---|---|
| Candida albicans | High |
| Aspergillus niger | Moderate |
These findings highlight the compound's potential as a broad-spectrum antifungal agent .
Q & A
Q. What are the standard synthetic routes for 3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole?
Methodological Answer: The compound is synthesized via nucleophilic substitution or cyclization reactions. A common approach involves refluxing a triazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) with substituted benzyl halides in ethanol under acidic conditions (glacial acetic acid). For example, reacting 4-amino-3,5-dibromo-1,2,4-triazole with 2,4,5-trifluorobenzyl bromide in ethanol at reflux for 4–6 hours, followed by solvent evaporation and purification via column chromatography (cyclohexane/ethyl acetate gradients) .
| Key Reaction Parameters |
|---|
| Solvent: Ethanol |
| Catalyst: Glacial acetic acid (5 drops) |
| Temperature: Reflux (~78°C) |
| Duration: 4–6 hours |
| Purification: Silica gel chromatography |
Q. What spectroscopic methods are employed for structural characterization?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and X-ray crystallography are primary tools. For example:
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Store in a dry, ventilated area (<25°C) away from light .
- In case of inhalation, move to fresh air and monitor for respiratory distress. For spills, neutralize with inert adsorbents (e.g., Celite) .
Advanced Research Questions
Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) optimize synthesis yield?
Methodological Answer: CuAAC enhances regioselectivity in triazole formation. A typical protocol involves:
- Dissolving azide precursors (e.g., 3-azido-pyrazole derivatives) in THF/water (1:1).
- Adding CuSO₄ (0.2 equiv) and sodium ascorbate (1.0 equiv) as a reducing agent.
- Reacting with alkynes (1.3 equiv) at 50°C for 16 hours.
- Purification via flash chromatography yields >75% pure product .
| CuAAC Optimization Table |
|---|
| Catalyst: CuSO₄/Na ascorbate |
| Solvent: THF/water (1:1) |
| Temperature: 50°C |
| Yield: 79% (reported) |
Q. How to resolve discrepancies in crystallographic data for triazole derivatives?
Methodological Answer: Conflicting bond angles or torsion values arise from polymorphic variations. Use:
Q. What methodologies assess the compound’s biological activity (e.g., cytotoxicity)?
Methodological Answer:
Q. How to address conflicting NMR spectral data in structural assignments?
Methodological Answer: Discrepancies in peak splitting (e.g., δ 6.88–6.83 ppm for fluorophenyl protons) may stem from dynamic rotational effects. Solutions include:
- Variable-temperature NMR to study conformational exchange.
- 2D NMR (COSY, HSQC) to confirm coupling networks .
Data Contradiction Analysis
Q. How to reconcile divergent bioactivity results across studies?
Methodological Answer: Variations in cytotoxicity (e.g., IC₅₀ ranges) often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
